molecular formula C18H32N4O2 B14698706 2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone CAS No. 21798-35-6

2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone

Cat. No.: B14698706
CAS No.: 21798-35-6
M. Wt: 336.5 g/mol
InChI Key: YTFJXCNDGTWNTO-UHFFFAOYSA-N
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Description

2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone typically involves multi-step organic reactions. One common method involves the reaction of piperidine with an appropriate acylating agent to form an intermediate, which is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-1-yl)ethanol: A simpler piperidine derivative with a hydroxyl group.

    4-(2-Piperidin-1-yl-ethyl)-phenylamine: Contains a piperidine ring attached to an ethyl-phenyl group.

    (2E,4E)-1-(Piperidin-1-yl)deca-2,4-dien-1-one: Features a piperidine ring with a conjugated diene system.

Uniqueness

2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone is unique due to its complex structure with multiple piperidine and piperazine rings, which confer distinct chemical and biological properties. This complexity allows for diverse applications and interactions with various molecular targets, setting it apart from simpler piperidine derivatives.

Properties

CAS No.

21798-35-6

Molecular Formula

C18H32N4O2

Molecular Weight

336.5 g/mol

IUPAC Name

2-piperidin-1-yl-1-[4-(2-piperidin-1-ylacetyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H32N4O2/c23-17(15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)18(24)16-20-9-5-2-6-10-20/h1-16H2

InChI Key

YTFJXCNDGTWNTO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)N2CCN(CC2)C(=O)CN3CCCCC3

Origin of Product

United States

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